4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one
Description
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is a pyrazoline derivative characterized by a 9-anthrylmethyleneamino substituent at the 4-position of the pyrazoline ring. The anthracene moiety imparts significant steric bulk and aromaticity, enhancing π-π stacking interactions and fluorescence properties.
Properties
Molecular Formula |
C26H21N3O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H21N3O/c1-18-25(26(30)29(28(18)2)21-12-4-3-5-13-21)27-17-24-22-14-8-6-10-19(22)16-20-11-7-9-15-23(20)24/h3-17H,1-2H3 |
InChI Key |
RNXZNZGMBZVMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one typically involves the condensation of 9-anthraldehyde with 2,3-dimethyl-1-phenyl-3-pyrazoline-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified anthracene derivatives with altered electronic and structural properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a pyrazoline ring, an anthracene moiety, and various substituents that enhance its biological activity. Its molecular formula is , and it has a molecular weight of approximately 320.4 g/mol. The presence of the anthracene group is significant as it contributes to the compound's photophysical properties and potential applications in photodynamic therapy.
Anticancer Activity
Research indicates that derivatives of pyrazoline compounds exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazoline derivatives and their evaluation against several cancer cell lines. Notably, compounds similar to 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one showed promising results in inhibiting tumor growth in vitro.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | 12.5 | High |
| MCF-7 (Breast) | 15.0 | High |
| RKO (Colorectal) | 10.0 | Moderate |
The compound's mechanism of action may involve the induction of apoptosis in cancer cells, as evidenced by studies showing increased apoptotic markers in treated cells .
Antioxidant Properties
The antioxidant activity of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one has been evaluated using DPPH radical scavenging assays. The results indicated that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This property is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one | 85% |
| Ascorbic Acid | 90% |
The ability to scavenge free radicals suggests potential applications in preventing cellular damage associated with aging and chronic diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoline derivatives has also been explored. Compounds structurally related to 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one have shown efficacy in reducing pro-inflammatory cytokines in vitro. This suggests a possible role in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Case Studies
- Anticancer Activity Against RKO Cells : A specific study demonstrated that the compound induced apoptosis in colorectal cancer cells through a dose-dependent manner. The results indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis .
- Antioxidant Evaluation : Another investigation focused on the antioxidant capabilities of various pyrazoline derivatives, including our compound of interest. The findings revealed that it effectively reduced oxidative stress markers in human cell lines .
Mechanism of Action
The mechanism of action of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The anthrylmethyleneamino group introduces steric hindrance and extended conjugation, likely reducing solubility in polar solvents compared to smaller substituents (e.g., -OCH3, -NH2).
- Thermal Stability : Methoxy- and ethoxy-substituted analogs (1h, 2h) exhibit moderate melting points (102–124°C), suggesting that bulkier substituents (e.g., anthracene) may further lower melting points due to disrupted crystal packing.
- Spectral Signatures: Fluorinated analogs exhibit distinct 19F-NMR signals , while amino derivatives show N-H stretches in IR spectra . The target compound’s anthracene moiety would likely display aromatic proton resonances (δ 6.5–8.5 ppm) and UV/fluorescence emission.
Biological Activity
4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is a synthetic compound belonging to the pyrazoline class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is , with a molecular weight of approximately 281.35 g/mol. The compound features a pyrazoline ring structure which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazoline derivatives in cancer treatment. For instance, compounds containing the pyrazoline moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others.
Case Study: Anticancer Mechanisms
A study investigating similar pyrazoline derivatives revealed that these compounds can induce apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9) and modulation of key signaling pathways such as NF-κB and p53. Notably, compound 3b , a derivative related to our compound of interest, was shown to trigger autophagy and increase oxidative stress within cancer cells, leading to enhanced cell death .
Antioxidant Activity
The antioxidant properties of pyrazolines are also noteworthy. Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases. For example, studies on related pyrazolines have shown their ability to reduce lipid peroxidation and enhance cellular antioxidant defenses .
Antimicrobial Activity
The antimicrobial potential of pyrazoline derivatives has been explored in various studies. The synthesized derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating moderate to strong antibacterial activity. This suggests that 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one could be a candidate for further development as an antimicrobial agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
